8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
“8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” typically involves multi-step organic reactions. The starting materials might include purine derivatives and hydrazine compounds. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized purine derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: As a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of certain biochemical processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate.
Allopurinol: Used in the treatment of gout.
Uniqueness
What sets “8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” apart is its unique structure, which may confer specific biological activities not seen in other similar compounds.
Properties
Molecular Formula |
C17H18N6O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C17H18N6O3/c1-4-9-23-13-14(22(3)17(26)19-15(13)25)18-16(23)21-20-10(2)11-7-5-6-8-12(11)24/h4-8,24H,1,9H2,2-3H3,(H,18,21)(H,19,25,26)/b20-10+ |
InChI Key |
DDEQXOSNTQUXKF-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C)/C3=CC=CC=C3O |
Canonical SMILES |
CC(=NNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C)C3=CC=CC=C3O |
Origin of Product |
United States |
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